Compound Description: This compound belongs to the 1,4-dihydropyridine class, known for its calcium antagonist properties []. The presence of a nitrophenyltriazole substituent at the 4-position of the dihydropyridine ring is noteworthy and might contribute to specific pharmacological activities.
Relevance: This compound shares the core 1,4-dihydropyridine-3,5-dicarboxylate structure with Dimethyl 1-(1-Adamantylmethyl)-4-(2,3-Dimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate. The key difference lies in the substituents at the 1- and 4- positions. While the main compound features an adamantylmethyl group at the 1-position and a dimethoxyphenyl group at the 4-position, this related compound has a nitrophenyltriazole substituent at the 4-position and no substitution at the 1-position. Despite these differences, the shared core structure suggests potential similarities in their modes of action or pharmacological profiles.
Compound Description: This compound, YM-09730, is a potent calcium antagonist with notable stereoselectivity []. This means that its different enantiomers (mirror image forms of the molecule) exhibit varying degrees of biological activity.
Relevance: Like Dimethyl 1-(1-Adamantylmethyl)-4-(2,3-Dimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate, YM-09730 belongs to the 1,4-dihydropyridine class and shares the core 2,6-dimethyl-4-(M-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate structure. The structural variation lies in the substituent at the 1-position of the dihydropyridine ring. Understanding the structure-activity relationships of such analogues is crucial in drug design, as subtle modifications can significantly impact pharmacological properties.
Compound Description: This compound is a 1,4-dihydropyridine derivative. Its crystal structure reveals a slightly twisted 1,4-dihydropyridine ring adopting a flattened boat conformation [].
Relevance: Both this compound and Dimethyl 1-(1-Adamantylmethyl)-4-(2,3-Dimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate share the core dimethyl 4-(dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate structure, differing only in the substitution pattern on the dimethoxyphenyl ring. The shared core structure and the presence of dimethoxyphenyl substituents highlight a potential structure-activity relationship. It suggests that this structural motif might be associated with the desired biological activity, potentially calcium channel modulation, common to 1,4-dihydropyridine derivatives.
Compound Description: Nicardipine is a commercially available calcium channel blocker used to treat hypertension []. It exhibits vasodilating activity, primarily by relaxing the smooth muscles of blood vessels.
Relevance: Nicardipine and Dimethyl 1-(1-Adamantylmethyl)-4-(2,3-Dimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate belong to the same chemical class—1,4-dihydropyridines. The shared 2,6-dimethyl-4-(M-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate core structure suggests that Dimethyl 1-(1-Adamantylmethyl)-4-(2,3-Dimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate might also exhibit calcium channel blocking activity or possess similar pharmacological properties.
Compound Description: This 1,4-dihydropyridine derivative features a dichlorophenyl group at the 4-position, influencing its conformation and crystal packing [].
Relevance: Like Dimethyl 1-(1-Adamantylmethyl)-4-(2,3-Dimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate, this compound is a 1,4-dihydropyridine-3,5-dicarboxylate derivative. The variations lie in the ester groups (ethyl vs. methyl) and the substituent at the 4-position (dichlorophenyl vs. dimethoxyphenyl). Comparing their properties can provide insights into the structure-activity relationship within this class, particularly how the 4-position substituent influences the biological activities.
Compound Description: This 1,4-dihydropyridine derivative is characterized by a 2,5-dimethoxyphenyl substituent and exhibits a specific hydrogen-bonding network in its crystal structure [].
Relevance: The structural similarity of (I) with Dimethyl 1-(1-Adamantylmethyl)-4-(2,3-Dimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate lies in the shared diethyl 4-(dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate core structure. The only difference is the position of the methoxy groups on the phenyl ring. This subtle difference allows for the investigation of how the substitution pattern of methoxy groups on the phenyl ring affects the compound's activity.
Diethyl 4-(3,4-Dimethoxyphenyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate (II)
Relevance: Similar to (I), Compound (II) shares the core structure of diethyl 4-(dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate with Dimethyl 1-(1-Adamantylmethyl)-4-(2,3-Dimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate. The difference again lies in the methoxy group positioning on the phenyl ring. This variation allows for direct comparison and understanding of how the specific arrangement of methoxy substituents influences the compound's properties and potential biological activity.
Compound Description: This compound is another 1,4-dihydropyridine derivative with a trimethoxyphenyl substituent at the 4-position. Interestingly, it demonstrates a unique hydrogen-bonding pattern in its crystal structure where methoxy groups act as hydrogen-bond acceptors [].
Relevance: (III), while sharing the core diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate structure with Dimethyl 1-(1-Adamantylmethyl)-4-(2,3-Dimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate, possesses a trimethoxyphenyl group at the 4-position instead of a dimethoxyphenyl group. Additionally, it lacks a substituent at the 1-position. Comparing these compounds can provide insights into how the number and position of methoxy substituents and the 1-position substituent might affect the compound's overall properties, including its pharmacological profile.
Compound Description: This compound is a basic 1,4-dihydropyridine derivative, often used as a starting material or intermediate in synthesizing more complex 1,4-dihydropyridines, including various calcium channel blockers [].
Relevance: Sharing the core diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate structure with Dimethyl 1-(1-Adamantylmethyl)-4-(2,3-Dimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate, this compound serves as a simplified analogue. Examining the differences in their synthesis methods and potential applications can offer valuable insights into the structure-activity relationship within this class of compounds. The comparison highlights how modifications to the core structure, such as introducing substituents to the phenyl ring or at the 1-position, can lead to diverse pharmacological profiles and applications.
Compound Description: This 1,4-dihydropyridine derivative has a chlorophenyl group at the 4-position, influencing its conformation and crystal structure [].
Relevance: The structural similarity with Dimethyl 1-(1-Adamantylmethyl)-4-(2,3-Dimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate lies in the shared dimethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate core structure. The variations lie in the substituent on the phenyl ring (chloro vs. dimethoxy) and the absence of a 1-position substituent in this related compound. This comparison helps understand how modifications at these positions might affect the compound's overall structure and potential biological activities.
Compound Description: This compound features a chloro-propyl-imidazole substituent at the 4-position, distinguishing it from other related compounds []. This unique substitution pattern likely contributes to distinct pharmacological activities and might influence its interaction with biological targets.
Relevance: Like Dimethyl 1-(1-Adamantylmethyl)-4-(2,3-Dimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate, this compound belongs to the 1,4-dihydropyridine-3,5-dicarboxylate family. While the core structure remains consistent, the significant variation in the 4-position substituent highlights the diverse chemical space within this class of compounds. This diversity allows for the exploration of a wide range of biological activities and the development of compounds with potentially unique therapeutic applications.
Compound Description: This series of compounds combines a 1,4-dihydropyridine core with a substituted quinazolinone moiety, potentially leading to synergistic or enhanced biological effects. These compounds were studied for their antiulcer activity [].
Relevance: This series, with its 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate core, highlights the potential of Dimethyl 1-(1-Adamantylmethyl)-4-(2,3-Dimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate as a scaffold for developing novel therapeutic agents. The presence of bulky substituents at the 1-position, similar to the adamantylmethyl group in the main compound, emphasizes the possibility of modulating pharmacological properties through modifications at this position.
Compound Description: This compound is identified as a process-related impurity in the synthesis of Amlodipine, a widely used calcium channel blocker [].
Relevance: Similar to Dimethyl 1-(1-Adamantylmethyl)-4-(2,3-Dimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate, this compound is a 1,4-dihydropyridine derivative. The structural differences lie in the ester groups (ethyl vs. methyl) and the substituent on the phenyl ring (3-chlorophenyl vs. 2,3-dimethoxyphenyl). Understanding the formation and potential impact of this impurity during Amlodipine synthesis is crucial, as it might affect the drug's purity, efficacy, and safety profile.
Compound Description: YM-09730-5 represents a specific enantiomer of a potent and long-acting calcium antagonist, highlighting the significance of stereochemistry in drug activity [].
Relevance: YM-09730-5 shares the core 2,6-dimethyl-4-(M-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate structure with Dimethyl 1-(1-Adamantylmethyl)-4-(2,3-Dimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate, differing in the 1-position substituent and its defined stereochemistry. Understanding how these specific stereochemical features contribute to the compound's potency and duration of action is crucial in drug development. This knowledge allows for the design of more selective and effective therapeutics.
Compound Description: This series of 1,4-dihydropyridine derivatives incorporates a benzisothiazolone moiety, known for its pharmacological activities, linked through an alkyl chain. These compounds exhibit both vasoconstricting and vasorelaxant properties [].
Relevance: Although these derivatives share the 1,4-dihydropyridine-3,5-dicarboxylate core with Dimethyl 1-(1-Adamantylmethyl)-4-(2,3-Dimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate, the presence of the benzisothiazolone moiety and the alkyl linker introduces a significant structural difference. This difference leads to a distinct pharmacological profile, suggesting that these derivatives might target different pathways or possess unique mechanisms of action compared to typical 1,4-dihydropyridine calcium channel blockers.
Compound Description: In this 1,4-dihydropyridine derivative, a naphthalene ring system replaces the phenyl ring commonly found in similar compounds, potentially affecting its pharmacological properties [].
Compound Description: EFDP, with a furan ring substituting the typical phenyl group, exhibits promising antiarrhythmic properties in animal models []. This suggests that incorporating a furan ring into the 1,4-dihydropyridine scaffold might confer specific cardiovascular benefits.
Relevance: EFDP, belonging to the 1,4-dihydropyridine class, shares the core structure with Dimethyl 1-(1-Adamantylmethyl)-4-(2,3-Dimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate. The variation lies in the substituent at the 4-position, where EFDP features a furan ring. Comparing their pharmacological properties might reveal how this structural change influences their biological activity and potential therapeutic applications.
Compound Description: This series explores variations in acyl chain length and branching at the 3,5-diester positions of the 1,4-dihydropyridine core, impacting its interaction with Candida rugosa lipase, an enzyme used for kinetic resolution to obtain enantiomerically pure compounds [].
Relevance: These diesters share the 1,4-dihydropyridine core with Dimethyl 1-(1-Adamantylmethyl)-4-(2,3-Dimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate. Despite the variations in the ester groups and the 4-position substituent, the shared core structure suggests that studying the stereochemical preferences of these diesters with enzymes like Candida rugosa lipase could provide valuable information for synthesizing enantiomerically pure Dimethyl 1-(1-Adamantylmethyl)-4-(2,3-Dimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate, potentially leading to the discovery of enantiomers with enhanced pharmacological properties.
Compound Description: This 1,4-dihydropyridine derivative features a bromophenyl group at the 4-position, influencing its crystal structure and packing arrangements [].
Relevance: Similar to Dimethyl 1-(1-Adamantylmethyl)-4-(2,3-Dimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate, this compound has a halogen-substituted phenyl ring at the 4-position of the 1,4-dihydropyridine core. This structural similarity, despite the different halogens (bromine vs. chlorine), allows for a comparative analysis of how the halogen's electronegativity and size affect the compound's properties and potential biological activities.
Compound Description: This compound features both a methoxyphenyl and a nitrophenyl group, showcasing the structural diversity achievable within 1,4-dihydropyridine derivatives [].
Compound Description: This compound is a crucial intermediate in synthesizing various pharmaceuticals, including nifedipine-type calcium channel blockers [].
Relevance: The structural similarity with Dimethyl 1-(1-Adamantylmethyl)-4-(2,3-Dimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate lies in the shared 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate core. This related compound lacks a substituent at the 1-position, and a benzotriazole group replaces one of the methyl esters. This difference highlights the versatility of the 1,4-dihydropyridine scaffold for introducing various substituents, potentially leading to diverse pharmacological activities.
Compound Description: This compound incorporates a pyrazole ring system into the 1,4-dihydropyridine core, expanding the structural complexity and potentially influencing its biological activity [].
Relevance: This compound and Dimethyl 1-(1-Adamantylmethyl)-4-(2,3-Dimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate both belong to the 1,4-dihydropyridine class, but their structures differ significantly due to the presence of the pyrazole ring system in the former. This difference suggests that the two compounds likely interact with biological targets differently, potentially leading to distinct pharmacological profiles.
Compound Description: This 1,4-dihydropyridine derivative features a benzyl and a tert-butyl group, influencing its conformation and potential interactions with biological targets [].
Relevance: Similar to Dimethyl 1-(1-Adamantylmethyl)-4-(2,3-Dimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate, this compound is a 1,4-dihydropyridine derivative with substituents at the 1- and 4-positions. Despite the differences in these substituents, their shared core structure provides a basis for understanding the structural requirements for activity within this class of compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.